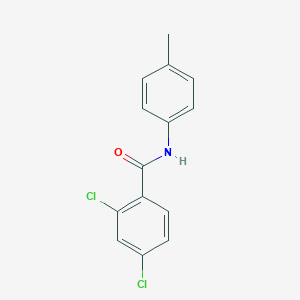

2,4-dichloro-N-(4-methylphenyl)benzamide

Description

2,4-Dichloro-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by a 2,4-dichlorophenyl group attached to a benzamide scaffold, with the amide nitrogen further substituted by a 4-methylphenyl group. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications that enhance biological activity, particularly in targeting enzymes like dihydrofolate reductase (DHFR) or parasitic proteins such as those in Trypanosoma brucei . Its synthesis typically involves alkylation of substituted anilines followed by benzoylation with 2,4-dichlorobenzoyl chloride, as demonstrated in multiple studies .

Properties

CAS No. |

6043-40-9 |

|---|---|

Molecular Formula |

C14H11Cl2NO |

Molecular Weight |

280.1 g/mol |

IUPAC Name |

2,4-dichloro-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |

InChI Key |

FZRJOZIKEYLMJT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Other CAS No. |

6043-40-9 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Chlorine Substitution Patterns

- 2,4-Dichloro-N-(4-chlorophenyl)benzamide derivatives (e.g., compounds 50–55 in ): These analogs feature additional chlorine atoms on the aniline ring. For instance, compound 53 (2,4-dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide) incorporates a furanmethyl group, enhancing solubility due to the oxygen heteroatom.

- N-(2,6-Diethylphenyl) analogs (e.g., Benzamide, 2,4-dichloro-N-(2,6-diethylphenyl)): Bulky ethyl groups at the 2- and 6-positions of the aniline ring introduce steric hindrance, which may reduce binding affinity to target proteins compared to the less hindered 4-methylphenyl derivative .

Hydroxy and Amino Modifications

- 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide (): The hydroxyl group at the 2-position facilitates hydrogen bonding in crystal structures, influencing molecular packing and stability. This contrasts with the non-hydroxylated parent compound, which lacks such interactions .

Side Chain Variations

Aminoethyl and Aminopropyl Side Chains

- N-(2-Aminoethyl)-2,4-dichloro-N-(4-methylphenyl)benzamide hydrochloride (5) (): This derivative features a cationic aminoethyl side chain, which improves solubility in polar solvents (e.g., 90% yield in CDCl3). The protonated amine may engage in ionic interactions with negatively charged residues in biological targets, as seen in Trypanosoma brucei inhibitors .

- N-(3-Aminopropyl) analogs (e.g., compound 50 in ): Longer alkyl chains (e.g., aminopropyl) increase molecular flexibility but may reduce target specificity due to entropic penalties upon binding .

Heterocyclic Side Chains

- Thiadiazole-containing analogs (): The 1,3,4-thiadiazole derivative 4 (2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide) exhibits strong DHFR inhibition (ΔG = −9.0 kcal/mol) due to three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 in the active site. This surpasses non-heterocyclic analogs in binding efficiency .

Antiparasitic Activity

- Trypanocidal activity: Derivatives with aminoethyl side chains (e.g., compound 5 in ) show enhanced potency against Trypanosoma brucei due to improved cellular uptake and target engagement. In contrast, bulkier analogs (e.g., compound 17 in ) exhibit reduced activity, likely due to steric clashes .

- DHFR inhibition: Thiadiazole derivatives (e.g., compound 4 in ) demonstrate superior DHFR binding (ΔG = −9.0 kcal/mol) compared to non-heterocyclic analogs, highlighting the critical role of the thiadiazole ring in stabilizing enzyme interactions .

Physicochemical Properties

- Solubility : Hydrophilic substitutions (e.g., furan in compound 53) improve aqueous solubility, whereas lipophilic groups (e.g., thiophen in compound 54) enhance logP values, favoring blood-brain barrier penetration .

- Synthetic yields: Aminoethyl derivatives (e.g., compound 5 in ) achieve higher yields (90%) compared to dichlorophenyl analogs (e.g., compound 13 in , % yield), reflecting the influence of substituent electronics on reaction efficiency .

Comparative Data Tables

Table 1. Key Structural Analogs and Their Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.